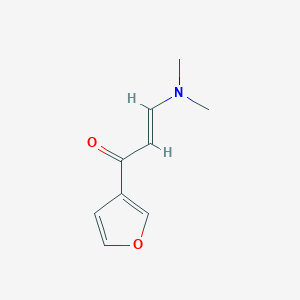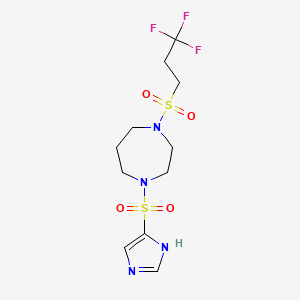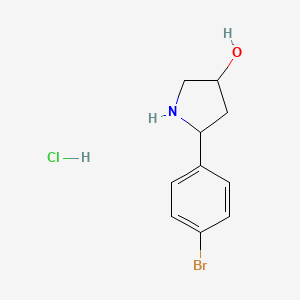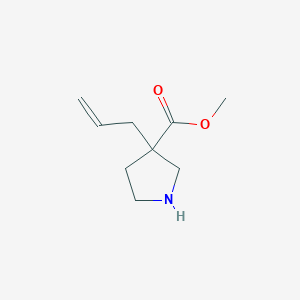
(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one
Übersicht
Beschreibung
The compound “(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one” appears to contain a 2-furyl group . The 2-furyl group is a furyl group with the molecular formula C4H3O . It has an average mass of 67.06602 and a monoisotopic mass of 67.01839 . The IUPAC name for the 2-furyl group is furan-2-yl .
Molecular Structure Analysis
The molecular structure of the 2-furyl group, which is part of the compound, is represented by the SMILES notation O1C=CC=C1* .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Solvent Effects
Research into the conformations of related furyl-propenoic acid derivatives in different solvents has been conducted to understand their structural behavior. For instance, the conformations of E-2-phenyl-3(2'-furyl)propenoic acid and its methyl ester were studied using NMR spectroscopy, revealing no conformational preferences across various solvents, including methanol, chloroform, and dimethyl sulfoxide (Forgó, Felfoeldi, & Pálinkó, 2005).
Optical and Electronic Properties
Another area of interest is the investigation of the nonlinear optical properties of pyrene derivatives. A study on asymmetric pyrene derivatives demonstrated their potential as broadband nonlinear optical materials due to their positive third-order nonlinear refractive index across a wide spectral region. This suggests that molecules like these derivatives could be optimized for use in advanced optical applications (Wu et al., 2017).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of thiopyran derivatives, including those with furyl substitution, have been determined, offering insights into the interactions between molecules in the solid state and the packing mechanisms. These studies provide valuable information for the design of materials with specific structural properties (Chruszcz et al., 2002).
Nonlinear Optical Absorption
A novel chalcone derivative compound was synthesized and shown to exhibit nonlinear optical absorption, indicating its potential for applications in optical devices like limiters. This demonstrates the versatility of chalcone derivatives in material science, especially in developing new materials for optical technologies (Rahulan et al., 2014).
Antimicrobial and Insect Antifeedant Activities
The synthesis and study of dimethyl-3-furyl chalcones highlighted their promising antimicrobial and insect antifeedant activities. This suggests the potential of these compounds in developing new pesticides and antimicrobial agents, further demonstrating the broad applicability of furyl-propenone derivatives in chemical and biological research (Subramanian, Vanangamudi, & Thirunarayanan, 2013).
Eigenschaften
IUPAC Name |
(E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)5-3-9(11)8-4-6-12-7-8/h3-7H,1-2H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNBBGZIKXUJAK-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(3-furyl)-2-propen-1-one | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2733419.png)
![tert-Butyl (3R)-3-[(6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B2733421.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2733422.png)
![1-[(6-Chloropyridin-3-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2733425.png)


![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)
